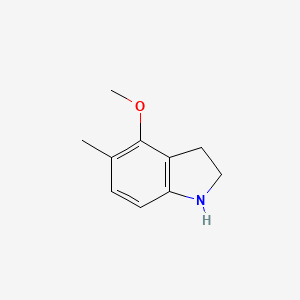

4-Methoxy-5-methylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-methoxy-5-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-9-8(5-6-11-9)10(7)12-2/h3-4,11H,5-6H2,1-2H3 |

InChI Key |

OCRQXJBIMCZVKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NCC2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 5 Methylindoline and Analogues

Classical Indole (B1671886)/Indoline (B122111) Synthesis Approaches and Their Adaptations

The construction of the indole or indoline ring system has been a central theme in heterocyclic chemistry for over a century. Several named reactions have become the cornerstones of indole synthesis, each with its own set of advantages and limitations regarding substrate scope and reaction conditions. The application of these methods to polysubstituted targets like 4-methoxy-5-methylindoline requires careful consideration of precursor availability and the directing effects of the existing substituents.

Fischer Indole Synthesis Derived Methods

The Fischer indole synthesis, discovered in 1883, is a versatile and widely used method for preparing indoles from the acid-catalyzed thermal rearrangement of an arylhydrazone. wikipedia.orgthermofisher.com The reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form the corresponding phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the indole after elimination of ammonia. mdpi.com

For the synthesis of a 4-methoxy-5-methyl substituted indole, the logical precursor would be (3-methoxy-4-methylphenyl)hydrazine (B8066090) . The reaction of this hydrazine (B178648) with a suitable carbonyl compound, followed by acid-catalyzed cyclization, would be the key step.

However, the presence of a methoxy (B1213986) group, particularly at the ortho position of the phenylhydrazine, can significantly influence the course of the Fischer indolization. Research has shown that 2-methoxyphenylhydrazones can lead to "abnormal" products where cyclization occurs at the substituted carbon, often accompanied by elimination or substitution of the methoxy group. nih.gov For the (3-methoxy-4-methylphenyl)hydrazine precursor, cyclization is desired at the C2 position of the benzene (B151609) ring. The electronic effects of the methoxy (electron-donating) and methyl (electron-donating) groups would influence the regioselectivity of the cyclization. Generally, electron-donating groups on the aniline (B41778) ring accelerate the reaction. youtube.com

The choice of acid catalyst is crucial. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA), as well as Lewis acids such as ZnCl₂, BF₃, and AlCl₃, are commonly employed. wikipedia.org The conditions must be carefully optimized to favor the desired 4-methoxy-6-methylindole product and avoid potential side reactions. Subsequent reduction of the resulting indole would yield the target indoline.

Table 1: Examples of Fischer Indole Synthesis with Substituted Phenylhydrazones

| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| p-Methoxyphenylhydrazine HCl | 2,3-Dihydrofuran | Acetic Acid | 3-(2-Hydroxyethyl)-5-methoxyindole | Modest | rsc.org |

| 4-Methoxyphenylhydrazine | Propiophenone | NaHSO₄ (mechanochemical) | 5-Methoxy-2-methyl-3-phenylindole | 79% | rsc.org |

Bischler-Möhlau Indole Synthesis Variations

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, typically at elevated temperatures, to produce a 2-arylindole. wikipedia.orgchemeurope.com The mechanism proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization. wikipedia.org

Applying this method to synthesize this compound is not straightforward. The classical Bischler-Möhlau reaction is primarily used for synthesizing 2-arylindoles. To generate the specific substitution pattern of the target molecule without introducing a 2-aryl group, a non-traditional substrate pairing would be required. The necessary aniline precursor would be 3-methoxy-4-methylaniline (B97499) .

The reaction of 3-methoxy-4-methylaniline with a simple α-halo-ketone like chloroacetone (B47974) could theoretically lead to an intermediate that, upon cyclization, might form a substituted indole. However, the harsh conditions and the typical outcome of this reaction (formation of 2-substituted indoles) make it a less predictable route for a 4,5-disubstituted pattern without further substituents on the pyrrole (B145914) ring. wikipedia.org Milder, more modern variations using catalysts like lithium bromide or microwave irradiation have been developed to improve yields and reduce the harshness of the conditions. chemeurope.com

Table 2: Bischler-Möhlau Synthesis and its Modifications

| Aniline Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Aniline | α-Bromo-acetophenone | Heat, excess aniline | 2-Phenylindole | wikipedia.org |

| Various substituted anilines | Substituted α-bromo-ketones | Microwave irradiation | 2,3-Disubstituted Indoles | scispace.com |

Hemetsberger Indole Synthesis Applications

The Hemetsberger indole synthesis is a thermal reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.org The starting azido (B1232118) esters are typically prepared via a Knoevenagel-type condensation of an aromatic aldehyde with an α-azidoacetate. researchgate.net

To apply this method for a 4-methoxy-5-methyl substituted indole, the required starting material would be 3-methoxy-4-methylbenzaldehyde . Condensation of this aldehyde with ethyl azidoacetate would yield the necessary precursor, ethyl 2-azido-3-(3-methoxy-4-methylphenyl)propenoate. Thermal decomposition of this intermediate, typically by refluxing in a high-boiling solvent like xylene, would lead to the formation of ethyl 4-methoxy-5-methylindole-2-carboxylate. researchgate.netsemanticscholar.org

This method is advantageous for producing indoles with a carboxylic ester group at the 2-position, which can be a useful handle for further functionalization. semanticscholar.org However, the synthesis is noted to be unpopular due to the potential instability and difficulty in preparing the azide (B81097) starting materials. wikipedia.org The resulting indole-2-carboxylate (B1230498) can then be hydrolyzed, decarboxylated, and the indole ring reduced to obtain the target this compound.

Table 3: General Scheme of Hemetsberger Indole Synthesis

| Aryl Aldehyde | Reagent | Conditions | Product Type | Typical Yield | Ref |

|---|---|---|---|---|---|

| Ar-CHO | Ethyl azidoacetate | Base (e.g., NaOEt) | Ethyl 2-azido-3-arylpropenoate | --- | researchgate.net |

Madelung Indole Synthesis Considerations

The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. wikipedia.org The reaction requires a methyl group (or an activated methylene) ortho to an acylated amino group on the benzene ring.

For the synthesis of 4-methoxy-5-methylindole, the precursor would be an N-acylated derivative of 2-amino-4-methoxy-5-methyltoluene (or N-acyl-3-methoxy-4-methyl-o-toluidine). The high temperatures and strong bases (e.g., sodium or potassium alkoxides) traditionally required can limit the functional group tolerance of the reaction. wikipedia.org

However, significant modifications have improved the utility of this synthesis. The Smith-modified Madelung synthesis, for instance, uses organolithium reagents on N-trimethylsilyl anilines, allowing for milder conditions. This variation has been shown to be applicable to a wide range of substituted anilines, including those bearing alkyl and methoxy groups. wikipedia.org A recent development employs a LiN(SiMe₃)₂/CsF system for a tandem synthesis that works well with electron-donating groups on the N-methyl-o-toluidine reactant. organic-chemistry.org These milder conditions make the Madelung route a more viable option for preparing functionalized indoles like 4-methoxy-5-methylindole from the appropriate N-acyl-o-toluidine precursor.

Table 4: Variations of the Madelung Synthesis

| Precursor Type | Base/Conditions | Product Type | Ref |

|---|---|---|---|

| N-acyl-o-toluidine | NaOEt or KOt-Bu, 200–400 °C | 2-Substituted Indole | wikipedia.org |

| 2-alkyl-N-trimethylsilyl aniline | Organolithium reagents | 2-Substituted Indole | wikipedia.org |

Nenitzescu Indole Synthesis Routes

The Nenitzescu indole synthesis is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The reaction is versatile and can be performed with various substituents on both the quinone and the enamine, including methyl and methoxy groups. wikipedia.org

However, the primary and most common products of the Nenitzescu reaction are 5-hydroxyindoles. synarchive.com Synthesizing a 4-methoxy-5-methylindole using this method is not a direct or conventional application. The required starting materials, a suitably substituted benzoquinone and enamine, would not straightforwardly lead to the desired 4,5-substitution pattern. The regiochemistry of the initial Michael addition and subsequent cyclization is directed towards the formation of a 5-hydroxyindole skeleton. wikipedia.org While non-indole products and other substitution patterns can sometimes be obtained, they are not the typical outcome. researchgate.netmdpi.com Therefore, the Nenitzescu synthesis is generally considered unsuitable for the direct preparation of this compound.

Table 5: Typical Nenitzescu Indole Synthesis

| Benzoquinone | Enamine | Catalyst/Solvent | Product Type | Ref |

|---|---|---|---|---|

| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Acid catalyst | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | wikipedia.org |

Reissert Indole Synthesis Pathways

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (like potassium ethoxide), followed by reductive cyclization of the resulting o-nitrophenylpyruvate to yield an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated to the indole. wikipedia.org

To prepare 4-methoxy-5-methylindole via this route, the starting material would need to be 4-methyl-5-methoxy-2-nitrotoluene . The initial step is a base-catalyzed condensation at the methyl group ortho to the nitro group. The subsequent reduction of the nitro group (e.g., with zinc in acetic acid) initiates an intramolecular cyclization between the newly formed amino group and the adjacent ketone of the pyruvate (B1213749) side chain. wikipedia.orgresearchgate.net

This method is particularly useful for synthesizing indole-2-carboxylic acids, which can be valuable intermediates. researchgate.net The success of the initial condensation depends on the acidity of the benzylic protons of the o-nitrotoluene, which are activated by the adjacent nitro group. The presence of other substituents on the ring can influence the reaction, but the core requirement is the ortho relationship between the methyl and nitro groups. The final indole-2-carboxylic acid can be decarboxylated upon heating and the indole ring subsequently reduced to afford this compound.

Table 6: General Reaction Scheme for Reissert Indole Synthesis

| o-Nitrotoluene Derivative | Reagents | Intermediate Product | Final Product (after decarboxylation) | Ref |

|---|---|---|---|---|

| o-Nitrotoluene | 1) Diethyl oxalate, KOEt2) Reductive cyclization (e.g., Zn/AcOH) | Indole-2-carboxylic acid | Indole | wikipedia.org |

Modern Catalytic Strategies for Indoline Ring Construction

The construction of the indoline ring has been significantly advanced by the advent of modern catalytic systems. These methods offer substantial improvements over traditional syntheses by providing milder reaction conditions, greater functional group tolerance, and access to complex molecular architectures. Transition metal catalysis, in particular, has been instrumental in developing novel pathways for the formation of the core indoline structure, enabling the synthesis of a diverse range of substituted analogues.

Transition Metal-Catalyzed Cyclization Approaches

Transition metals, particularly palladium and copper, are at the forefront of indoline synthesis. rwth-aachen.deresearchgate.net These metals can catalyze a variety of cyclization reactions through unique mechanisms, such as C-H bond activation, Heck cyclizations, and C-N bond-forming cross-coupling reactions, providing versatile and powerful tools for constructing the indoline framework. researchgate.netnih.gov

Palladium-catalyzed C–H activation has emerged as an elegant and atom-economical strategy for synthesizing indolines. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides, by directly converting a C–H bond into a C–N bond to close the heterocyclic ring. researchgate.net

The general strategy involves the use of a directing group on a β-arylethylamine substrate. The directing group, often a picolinamide (B142947) (PA) group, coordinates to the palladium catalyst and positions it in proximity to an ortho-C–H bond on the aryl ring. This facilitates an intramolecular C–H activation/palladation step. The resulting palladacycle can then undergo reductive elimination to form the crucial C–N bond of the indoline ring. researchgate.net This method is characterized by its high efficiency, mild operating conditions, and the use of inexpensive reagents. acs.org

For the synthesis of a this compound analogue, a suitably substituted β-arylethylamine, such as N-picolinoyl-2-(3-methoxy-4-methylphenyl)ethan-1-amine, would serve as the precursor. The palladium catalyst, in the presence of an oxidant, would direct the intramolecular amination of the C(sp²)–H bond at the C2 position of the benzene ring to furnish the desired indoline core. The reaction's regioselectivity is controlled by the directing group, ensuring the formation of the correct isomer.

Table 1: Key Features of Pd-Catalyzed C-H Amination for Indoline Synthesis

| Feature | Description | Reference |

|---|---|---|

| Strategy | Direct intramolecular amination of an ortho-C(sp²)-H bond. | researchgate.net |

| Catalyst | Typically a Palladium(II) salt, e.g., Pd(OAc)₂. | researchgate.net |

| Substrate | β-arylethylamine with a directing group (e.g., picolinamide). | acs.org |

| Key Step | C-H activation to form a palladacycle intermediate. | researchgate.net |

| Advantages | High efficiency, mild conditions, avoids pre-functionalization. | researchgate.netacs.org |

A related approach involves the intermolecular amination of unactivated C(sp³)–H bonds. For instance, 1-(tert-butyl)-2-iodobenzene derivatives can undergo palladium-catalyzed C–H activation to form palladacycles, which are then aminated to create 3,3-disubstituted indolines. nih.gov

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming five- and six-membered rings and has been widely applied to the synthesis of indoline and spiroindoline structures. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an aryl or vinyl halide with an alkene tethered within the same molecule. organic-chemistry.org

In the context of synthesizing a this compound analogue, a typical precursor would be an N-alkenyl-2-haloaniline, such as N-allyl-2-bromo-4-methoxy-5-methylaniline. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide bond. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion with the tethered alkene (a 5-exo-trig cyclization), forming a new carbon-carbon bond and an alkylpalladium intermediate. The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the indoline product, often with an exocyclic double bond that can be subsequently reduced. organic-chemistry.orgacs.org

The regioselectivity of the Mizoroki-Heck reaction favors the formation of the exo cyclization product, making it highly reliable for constructing the five-membered indoline ring. wikipedia.orgbohrium.com This methodology has been successfully used to synthesize a variety of substituted spiroindolines with high diastereoselectivity. wikipedia.orgbohrium.com

Table 2: Typical Conditions for Intramolecular Heck Cyclization

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(t-Bu₃P)₂ or Pd(OAc)₂ | Active Pd(0) source for oxidative addition. | acs.orgbohrium.com |

| Ligand | Tri(tert-butyl)phosphine | Stabilizes the palladium catalyst. | bohrium.com |

| Base | K₂CO₃ or Et₃N | Neutralizes HBr/HI generated in the reaction. | wikipedia.org |

| Solvent | Toluene or 1,4-Dioxane | High-boiling, non-reactive solvent. | wikipedia.orgacs.org |

| Temperature | 80-110 °C | To facilitate catalytic turnover. | wikipedia.orgacs.org |

Copper catalysis provides a cost-effective and efficient alternative to palladium for the synthesis of indolines. researchgate.net Copper-catalyzed methods often involve intramolecular C-N bond formation through Ullmann-type coupling reactions. A highly efficient domino process involves the copper-catalyzed amidation of an ortho-halophenethyl derivative followed by an intramolecular nucleophilic substitution. mdpi.com

For example, a substrate like 2-(2-iodo-4-methoxy-5-methylphenyl)ethyl methanesulfonate (B1217627) can be reacted with an amine source in the presence of a copper(I) catalyst, such as CuI, and a ligand like N,N'-dimethylethylenediamine (DMEDA). The reaction first forms an N-aryl bond via amidation, followed by an intramolecular cyclization where the newly installed nitrogen displaces the mesylate leaving group to form the indoline ring. This one-pot procedure can produce substituted indolines in excellent yields under relatively mild conditions. dicp.ac.cn

Copper catalysts have also been employed in dearomative cyclization reactions of indoles to generate fused indoline scaffolds. For instance, N-(2-aminobenzoyl) indoles undergo copper(II)-catalyzed dearomative cyclization to afford tetracyclic indolines. rwth-aachen.de These methods highlight the versatility of copper in constructing complex indoline-based architectures. mdpi.comdicp.ac.cn

Asymmetric Hydrogenation of Indoles to Indolines

The asymmetric hydrogenation of indoles is one of the most direct and atom-economical methods for producing enantiomerically pure chiral indolines. chemicalbook.com This transformation, however, is challenging due to the inherent aromatic stability of the indole ring and potential catalyst poisoning by the nitrogen atom. acs.org

The key to this approach is the activation of the indole substrate. In the presence of a strong Brønsted acid, the indole is protonated at the C3 position, disrupting the aromaticity and forming a reactive iminium ion intermediate. This intermediate can then be efficiently hydrogenated by a chiral transition-metal catalyst. acs.org Chiral iridium, rhodium, and palladium complexes have been developed for this purpose. chemicalbook.com

For the synthesis of chiral this compound, the corresponding indole would be subjected to hydrogenation using a chiral catalyst system, such as an iridium complex with a PHOX ligand or a palladium catalyst with a chiral phosphine (B1218219) ligand, in the presence of a Brønsted acid. chemicalbook.com This method allows for the direct creation of stereogenic centers at the C2 and C3 positions with high enantioselectivity. One-pot procedures have even been developed where the indole substrate is generated in situ and then immediately hydrogenated, streamlining the synthesis of chiral indolines. rsc.org

Table 3: Catalytic Systems for Asymmetric Hydrogenation of Indoles

| Metal | Chiral Ligand (Example) | Key Feature | Reference |

|---|---|---|---|

| Iridium | PHOX, Bisphosphine-thiourea | Effective for N-protected and unprotected indoles. | chemicalbook.com |

| Rhodium | PhTRAP | Pioneering catalyst for N-protected indoles. | chemicalbook.com |

| Palladium | Chiral Phosphine Ligands | Used with a Brønsted acid for unprotected indoles. | rsc.org |

| Ruthenium | Ru-NHC Complexes | Allows for complete hydrogenation to octahydroindoles. | monash.edu |

Divergent Synthetic Strategies for Fused Indoline Scaffolds

Divergent synthesis provides a powerful strategy for rapidly generating libraries of structurally diverse molecules from a common intermediate. When applied to indoline synthesis, this approach allows for the creation of complex, fused polycyclic scaffolds that are prevalent in natural products.

One such strategy involves the substituent-controlled divergent annulation of indoles. For example, Zn(II)-catalyzed cycloaddition reactions between substituted indoles and 1,2-diaza-1,3-dienes can proceed through either a [4+2] or a [3+2] pathway. The reaction outcome is dictated by the nature and position of substituents on the indole starting material, acting as a chemical switch to yield two distinct types of polycyclic fused indoline scaffolds. This approach offers high atom economy and diastereoselectivity.

Another powerful divergent method is the "complexity-to-diversity" (Ctd) strategy, where a complex, readily available natural product (often an indole alkaloid) is used as a starting point. Through a series of ring-distortion reactions—such as ring cleavage, rearrangement, and fusion—a variety of new and complex natural product-like scaffolds can be generated. While not directly synthesizing a simple indoline like this compound, these strategies are crucial for exploring the chemical space around the core indoline motif and creating novel, biologically relevant molecules.

Precursor and Intermediate Synthesis Relevant to this compound

The foundation of this compound synthesis lies in the preparation of specifically functionalized precursors. These molecules are designed to undergo subsequent cyclization reactions to form the desired indoline ring system. The following sections detail the synthesis of these essential building blocks.

Synthesis of Methoxy- and Methyl-Substituted Phenylhydrazine Derivatives

The cornerstone for the construction of the this compound scaffold is the corresponding phenylhydrazine derivative. The synthesis of (4-methoxy-5-methylphenyl)hydrazine typically commences with the appropriately substituted aniline, 4-methoxy-5-methylaniline.

A common and effective method for the preparation of phenylhydrazines from anilines involves a two-step process: diazotization followed by reduction. In the first step, the aniline derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reduced to the desired phenylhydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a frequently used and effective option. Another common reducing agent is sodium sulfite.

The general reaction scheme is as follows:

Step 1: Diazotization

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

Step 2: Reduction

[Ar-N₂]⁺X⁻ + Reducing Agent → Ar-NHNH₂·HX

The resulting phenylhydrazine is often isolated as its hydrochloride salt, which can be used directly in subsequent reactions or neutralized to obtain the free base.

For the specific synthesis of (4-methoxy-5-methylphenyl)hydrazine, the starting material would be 4-methoxy-5-methylaniline. This aniline can be prepared from commercially available precursors through standard aromatic functionalization reactions, such as nitration followed by reduction, or other regioselective substitution methods.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

|---|---|---|---|

| 4-methoxy-5-methylaniline | 1. NaNO₂, HCl, 0-5 °C 2. SnCl₂/HCl or Na₂SO₃ | (4-methoxy-5-methylphenyl)hydrazine hydrochloride | Diazotization and Reduction |

Preparation of Corresponding Ketones and Aldehydes

The Fischer indole synthesis, a cornerstone in the synthesis of indoles and their derivatives, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The choice of the carbonyl compound is critical as it dictates the substitution pattern at the 2- and 3-positions of the resulting indoline ring.

To synthesize this compound itself (unsubstituted at positions 2 and 3), the corresponding phenylhydrazine would ideally be reacted with a carbonyl compound that allows for the formation of the indoline ring without introducing additional substituents. In practice, the synthesis often proceeds through intermediates like isatins or oxindoles, which are then further modified.

However, for the synthesis of analogues of this compound with substituents at the 2- and/or 3-positions, a variety of ketones and aldehydes can be employed. The general principle involves the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone, which then undergoes an intramolecular rearrangement and cyclization under acidic conditions.

Commonly used ketones and aldehydes in Fischer indole synthesis include:

Acetone: Leads to a 2-methyl substituted indole.

Pyruvic acid: Results in a 2-carboxy substituted indole.

Cyclohexanone: Forms a tetracyclic indole derivative.

Various substituted aldehydes and ketones: Allow for the introduction of a wide range of functional groups at the 2- and 3-positions of the indole ring.

The selection of the specific ketone or aldehyde is therefore a key strategic decision in the synthesis of a particular this compound analogue.

| Carbonyl Compound | Reactant | Potential Indole Product Feature |

|---|---|---|

| Generic Aldehyde (R-CHO) | (4-methoxy-5-methylphenyl)hydrazine | Substitution at the 2-position of the indoline ring. |

| Generic Ketone (R-CO-R') | Substitution at the 2- and 3-positions of the indoline ring. |

Formation of Substituted Indoline-2,3-diones (Isatins) and Oxindoles

A versatile and widely employed strategy for the synthesis of indolines, including this compound, involves the preparation of substituted indoline-2,3-diones (isatins) or oxindoles as key intermediates. These intermediates can then be selectively reduced to afford the desired indoline.

Synthesis of Substituted Isatins:

Several named reactions are utilized for the synthesis of isatins from anilines. For the preparation of 4-methoxy-5-methylisatin, the starting material would be 4-methoxy-5-methylaniline.

Sandmeyer Isatin Synthesis: This is a classical method that involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in the presence of an acid to form an isonitrosoacetanilide. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin.

Stolle Synthesis: This method involves the reaction of an aniline with oxalyl chloride to form an N-aryloxamic acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃) to give the isatin.

Gassman Isatin Synthesis: This multi-step synthesis involves the conversion of an aniline to an N-protected 3-thiomethyl-oxindole, which is then oxidized and hydrolyzed to the corresponding isatin.

Synthesis of Substituted Oxindoles:

Oxindoles are another important class of intermediates that can be reduced to indolines. Methods for their synthesis from anilines include:

Palladium-Catalyzed Intramolecular α-Arylation: This modern and efficient method involves the cyclization of α-haloacetanilides, which are readily prepared from the corresponding aniline and an α-haloacetyl halide. The reaction is catalyzed by a palladium complex and typically employs a phosphine ligand and a base.

Reduction of Isatins: Isatins can be selectively reduced at the C3-carbonyl group to yield the corresponding oxindole.

Once the 4-methoxy-5-methylisatin or 4-methoxy-5-methyloxindole is obtained, subsequent reduction steps, for instance using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can be employed to furnish the final this compound product.

| Intermediate | Synthetic Method | Starting Material | Key Reagents |

|---|---|---|---|

| 4-Methoxy-5-methylisatin | Sandmeyer Synthesis | 4-methoxy-5-methylaniline | Chloral hydrate, Hydroxylamine, H₂SO₄ |

| Stolle Synthesis | Oxalyl chloride, AlCl₃ | ||

| Gassman Synthesis | Multi-step process | ||

| 4-Methoxy-5-methyloxindole | Pd-catalyzed α-Arylation | α-chloroacetyl chloride, Pd catalyst, ligand, base |

Chemical Reactivity and Derivatization of 4 Methoxy 5 Methylindoline

Electrophilic Substitution Reactions on the Aromatic and Pyrrole (B145914) Rings

The indole (B1671886) nucleus is a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic attack. The C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic substitution. The presence of the electron-donating methoxy (B1213986) group at the C-4 position and the methyl group at the C-5 position further activates the benzene (B151609) ring, influencing the regioselectivity of these reactions.

Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack reaction for formylation and the Mannich reaction for aminomethylation, both of which typically occur at the C-3 position. While specific studies on 4-methoxy-5-methylindoline are limited, the general reactivity patterns of methoxy-activated indoles suggest that it would readily undergo such transformations to yield 3-substituted derivatives. nih.gov

Functional Group Transformations of Methoxy and Methyl Moieties

The methoxy and methyl groups on the aromatic ring of this compound can undergo various transformations to introduce further functionality.

Methoxy Group: The methoxy group can be demethylated to a hydroxyl group using reagents like pyridinium (B92312) hydrochloride, which can be performed on a large scale. researchgate.net This hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification.

Methyl Group: The methyl group can be oxidized under specific conditions. For instance, the oxidation of a methyl group on an indole ring can lead to the formation of a formyl group or a carboxylic acid, providing a route to aldehydes and carboxylic acid derivatives. tandfonline.com

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a nucleophilic center and can participate in various reactions, including N-acylation and N-alkylation.

N-Acylation: The indoline nitrogen can be acylated using various acylating agents such as acid chlorides or by direct coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netclockss.org Non-enzymatic acylation catalysts have also been developed for the kinetic resolution of substituted indolines via N-acylation. nih.gov Thioesters have been reported as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov

N-Alkylation and N-Arylation: The nitrogen atom can also be alkylated with alkyl halides or arylated. mdpi.comorganic-chemistry.orgnih.gov Iridium-catalyzed N-alkylation of indolines using alcohols has been reported as a green chemistry approach. organic-chemistry.orgnih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acid chlorides, Carboxylic acids/DCC, Thioesters | N-Acylindolines |

| N-Alkylation | Alkyl halides, Alcohols/Iridium catalyst | N-Alkylindolines |

| N-Arylation | Aryl halides/catalyst | N-Arylindolines |

Derivatization for Scaffold Functionalization

The this compound scaffold can be further functionalized to create more complex molecules, including those with substituents at the C-3 position and dimeric or trimeric structures.

As mentioned, the C-3 position is the most reactive site for electrophilic substitution. This reactivity can be exploited to introduce a wide variety of functional groups. For instance, C-3 formylation can be achieved through the Vilsmeier-Haack reaction, providing a gateway to further synthetic modifications of the resulting aldehyde. researchgate.net

Indoles are known to react with aldehydes and ketones to form bis(indolyl)methanes. mdpi.comarkat-usa.orgacs.org It is expected that this compound would undergo similar reactions. The reaction is typically acid-catalyzed and involves the electrophilic substitution of two indole molecules onto the carbonyl carbon of the aldehyde or ketone.

The synthesis of tris(indolyl)methanes has also been reported, often using a suitable catalyst. researchgate.net These reactions provide a straightforward method for constructing larger, more complex molecules based on the indoline scaffold.

| Derivative Type | General Synthetic Method |

| Bis-indoline | Reaction with aldehydes or ketones in the presence of an acid catalyst. |

| Tris-indoline | Catalytic reaction with appropriate precursors. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like 4-Methoxy-5-methylindoline, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Chemical Shift Analysis of Substituent Effects

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The chemical shifts would be influenced by the electronic effects of the methoxy (B1213986) and methyl substituents on the aromatic ring, as well as the structure of the indoline (B122111) core. The electron-donating methoxy group at the C4 position and the methyl group at the C5 position would be expected to shield nearby protons, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted indoline. Analysis would focus on the chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) to map out the proton connectivity.

¹³C NMR Spectral Interpretation

A ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring would be particularly diagnostic, with the C4 and C5 carbons directly attached to the substituents showing characteristic shifts. The signals for the methoxy carbon, the methyl carbon, and the two methylene (B1212753) carbons (C2 and C3) of the indoline ring would also appear in distinct regions of the spectrum, allowing for unambiguous identification.

2D NMR Techniques (COSY, HMBC, NOESY) for Structural Elucidation

To definitively assign the proton and carbon signals, especially for the aromatic region, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically those on adjacent carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about which protons are close to each other in space, helping to confirm the substitution pattern and stereochemistry.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include N-H stretching vibrations for the secondary amine in the indoline ring, C-H stretching from the aromatic ring, methyl, and methylene groups, C-O stretching for the methoxy ether linkage, and C-N stretching vibrations.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would serve as a complementary technique to IR spectroscopy. It is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds, such as the C-C bonds within the aromatic ring. For this compound, Raman spectroscopy could provide further insights into the skeletal vibrations of the fused ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of the molecule that absorb light.

For this compound, the primary chromophore is the indoline ring system, which is an aromatic-like structure. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π electrons of the aromatic system and the non-bonding electrons on the nitrogen and oxygen atoms.

The main electronic transitions anticipated for this compound are:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, like the one in indoline, typically exhibit strong absorptions in the UV region due to these transitions. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups as substituents on the benzene ring portion of the indoline can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). These substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption bands compared to unsubstituted indoline.

n → π* (n to pi star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The nitrogen atom of the indoline ring and the oxygen atom of the methoxy group both possess lone pairs of electrons in non-bonding orbitals. Therefore, n → π* transitions are possible for this compound. These transitions are typically weaker in intensity compared to π → π* transitions and often appear as shoulders on the main absorption bands or as separate bands at longer wavelengths.

A hypothetical UV-Vis spectrum of this compound would likely show one or more strong absorption bands in the 200-400 nm range, corresponding to the π → π* transitions of the substituted indoline system. Weaker n → π* transitions might also be observable. The exact λmax values and molar absorptivity coefficients (ε) would need to be determined experimentally.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity |

| π → π | π bonding to π antibonding | High |

| n → π | non-bonding to π antibonding | Low |

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography on this compound, a single crystal of high quality would first need to be grown. This crystal would then be exposed to a beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this diffraction pattern, the electron density map of the molecule can be calculated, which in turn reveals the positions of the atoms.

A successful crystallographic analysis of this compound would provide the following key information:

Molecular Confirmation: The precise three-dimensional structure of the molecule, including the planarity of the indoline ring system and the orientation of the methoxy and methyl substituents.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between chemical bonds. This data would offer insights into the bonding within the molecule.

Crystal Packing: Information on how the individual molecules of this compound are arranged in the solid state. This includes details about intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the stability of the crystal lattice.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The crystallographic space group, which describes the symmetry of the crystal structure.

As no published crystal structure for this compound is currently available, the specific crystallographic data cannot be presented. However, the data that would be obtained from such an analysis is summarized in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| a, b, c | The lengths of the unit cell axes (in Å) |

| α, β, γ | The angles of the unit cell (in °) |

| V | The volume of the unit cell (in ų) |

| Z | The number of molecules per unit cell |

| Dcalc | The calculated density of the crystal (in g/cm³) |

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

No specific studies utilizing quantum chemical calculations to determine the molecular structure and conformation of 4-Methoxy-5-methylindoline have been identified.

Density Functional Theory (DFT) Approaches

There are no available research findings that apply Density Functional Theory (DFT) methods to calculate the optimized geometry, bond lengths, bond angles, or other structural parameters of this compound.

Ab Initio Methods

A review of scientific literature did not yield any studies that have employed ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to investigate the molecular structure of this compound.

Molecular Orbital Analysis

Specific molecular orbital analyses, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, are not present in the available literature.

Conformational Analysis and Stability of Isomers

No published research was found that details a systematic conformational analysis of this compound. Consequently, there is no data on the relative stabilities of any potential isomers or conformers.

Investigation of Electronic Properties and Charge Distribution

There is an absence of studies investigating the electronic properties of this compound. This includes a lack of information on its dipole moment, polarizability, and Mulliken or Natural Bond Orbital (NBO) charge distribution.

Spectroscopic Parameter Prediction and Validation with Experimental Data

No computational studies predicting spectroscopic parameters, such as vibrational frequencies (IR and Raman), or nuclear magnetic resonance (NMR) chemical shifts for this compound could be located. As a result, there are no instances of theoretical predictions being validated against experimental spectroscopic data for this specific compound.

Computational Design of Novel this compound Derivatives

The in silico design of novel derivatives of this compound represents a crucial step in modern drug discovery, leveraging computational power to predict and refine the biological activity of new chemical entities before their physical synthesis. This approach saves significant time and resources by prioritizing compounds with the highest predicted efficacy and most favorable pharmacokinetic profiles. Computational studies, including molecular docking and dynamics simulations, are instrumental in understanding the potential interactions of these derivatives with biological targets. mdpi.com

The core principle behind the computational design of this compound derivatives is to systematically modify the lead compound's structure and evaluate how these changes affect its binding affinity to a specific protein target. This process often involves the use of quantitative structure-activity relationship (QSAR) models, which correlate the structural or property descriptors of compounds with their biological activities. nih.gov

Detailed Research Findings

Research in the broader field of indole (B1671886) and indoline (B122111) derivatives has demonstrated the utility of computational design in identifying potent inhibitors for a variety of biological targets. For instance, molecular docking studies on indole derivatives have been used to identify potential antibacterial agents by predicting their binding scores against essential bacterial enzymes like penicillin-binding proteins. nih.gov Similarly, in the realm of anticancer research, computational modeling has guided the synthesis of novel quinazoline (B50416) derivatives with improved tumor cell inhibition. mdpi.com

In the context of designing novel this compound derivatives, a typical computational workflow would involve:

Target Identification and Validation: Identifying a biologically relevant target (e.g., an enzyme or receptor) implicated in a disease pathway.

Binding Site Analysis: Characterizing the active site of the target protein to understand its topology, polarity, and key amino acid residues involved in ligand binding.

In Silico Library Generation: Creating a virtual library of this compound derivatives with diverse substitutions at various positions of the indoline core and the methoxy (B1213986) and methyl groups.

Molecular Docking: Simulating the binding of each derivative to the target's active site to predict its binding orientation and affinity. The results are often expressed as a docking score, with lower scores indicating potentially better binding.

ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates to filter out compounds with poor pharmacokinetic profiles. unar.ac.id

Molecular Dynamics Simulations: Performing simulations to assess the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. mdpi.com

The following interactive data table illustrates the type of data that would be generated in a computational study for a hypothetical series of this compound derivatives designed as inhibitors of a target protein.

The findings from such computational studies provide a rational basis for selecting a limited number of the most promising derivatives for chemical synthesis and subsequent in vitro and in vivo testing. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Mechanistic Investigations of Reactions Involving 4 Methoxy 5 Methylindoline

Reaction Pathway Elucidation using Computational and Experimental Methods

No dedicated studies elucidating the reaction pathways of 4-Methoxy-5-methylindoline through a combined computational and experimental approach have been identified in a review of scientific literature. Such investigations are crucial for understanding the step-by-step molecular transformations and identifying key intermediates.

Transition State Analysis

A transition state analysis for reactions involving this compound is not documented. This type of analysis is fundamental for determining the energy barriers of a reaction, providing insight into reaction rates and the factors that influence them.

Role of Catalysis in Stereoselectivity and Regioselectivity

While catalysis is a cornerstone of modern organic synthesis for controlling the stereochemical and regiochemical outcome of reactions, literature detailing the catalytic behavior in reactions specifically with this compound is not available. Research on related indoline (B122111) structures suggests that the electronic nature of the substituents at the 4- and 5-positions would significantly influence catalyst-substrate interactions, but specific data is lacking.

Solvent Effects on Reaction Mechanisms

The influence of solvent polarity and coordinating ability on the mechanisms of reactions involving this compound has not been specifically reported. General principles dictate that solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and pathways. nih.gov However, empirical data for this particular compound is required for a definitive analysis.

Structure Activity Relationship Sar Studies from a Chemical Perspective

Influence of Methoxy (B1213986) Group Position on Chemical Reactivity

The position of a methoxy substituent on the indole (B1671886) or indoline (B122111) ring profoundly influences the molecule's electron density distribution and, consequently, its chemical reactivity. The methoxy group is a powerful activating group in electrophilic aromatic substitution due to the potent electron-donating resonance effect (+R) of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect (-I). This donation of electron density into the aromatic π-system increases the nucleophilicity of the ring.

In the case of 4-Methoxy-5-methylindoline, the methoxy group is located on the benzene (B151609) portion of the scaffold. Its influence can be compared with other positional isomers to understand its specific impact.

4-Methoxy Substitution : A substituent at the C4 position has a special influence on the electronic properties of the indole chromophore. The 4-methoxy group strongly activates the aromatic ring, directing incoming electrophiles to the ortho (C5) and para (C7) positions. In this compound, the C5 position is already occupied, meaning the directing effect strongly favors substitution at the C7 position. Theoretical studies on methoxyindoles show that the location of the methoxy group alters electronic stability and reaction pathways.

5-Methoxy Substitution : When placed at the C5 position, the methoxy group directs electrophiles to the ortho positions, C4 and C6. This pattern of activation makes the C4 and C6 positions the most nucleophilic sites on the benzene ring.

6-Methoxy Substitution : A methoxy group at C6 directs incoming electrophiles to the ortho C5 and para C3 positions (within the pyrrole (B145914) ring system if considering the indole form). However, its primary activation is on the C5 and C7 positions of the benzene ring.

The electron-donating methoxy groups not only activate the benzenoid ring but also enhance the general reactivity of the indoline scaffold, enabling new chemical transformations. The specific placement at C4 in this compound makes the C7 position a primary target for electrophilic attack, a key feature of its chemical reactivity profile.

| Substituent Position | Electronic Effect | Primary Activated Positions for Electrophilic Attack | Notes |

|---|---|---|---|

| 4-Methoxy | Strongly Activating (+R > -I) | C5 (ortho), C7 (para) | Directs strongly to the C7 position as C5 is blocked in this compound. |

| 5-Methoxy | Strongly Activating (+R > -I) | C4 (ortho), C6 (ortho) | Activates two positions on the benzene ring for substitution. |

| 6-Methoxy | Strongly Activating (+R > -I) | C5 (ortho), C7 (ortho) | Provides a different regiochemical outcome compared to 4- and 5-methoxy isomers. |

Impact of Methyl Group Substitution on Scaffold Properties

The methyl group at the C5 position of the indoline scaffold also plays a crucial role in defining the molecule's properties, primarily through inductive and steric effects. Unlike the methoxy group, the methyl group's electronic influence is almost exclusively an electron-donating inductive effect (+I).

Steric Impact : While the methyl group is larger than a hydrogen atom, its steric bulk at the C5 position is modest. It does not significantly hinder potential reactions at the nearby C6 or C7 positions. Its primary steric role is to block the C5 position from direct attack, which is relevant given the ortho-directing influence of the adjacent C4-methoxy group. In some reactions involving indole variants, a C5-methyl substituent can influence regioselectivity, potentially favoring reactions at the C4 position if it is unsubstituted.

| Property | Unsubstituted Indoline | 5-Methylindoline | Rationale |

|---|---|---|---|

| Aromatic Ring Electron Density | Baseline | Increased | Weak electron-donating inductive effect (+I) of the methyl group. |

| Reactivity toward Electrophiles | Moderate | Enhanced | Increased nucleophilicity of the aromatic ring. |

| Steric Hindrance at C5 | Minimal | Moderate | The C5 position is sterically blocked by the methyl group. |

| Lipophilicity | Baseline | Increased | Addition of a nonpolar alkyl group. |

Electronic and Steric Effects of Substituents on Molecular Interactions

The chemical behavior of this compound arises from the combined electronic and steric effects of its substituents. The 4-methoxy group and the 5-methyl group work in concert to create a highly activated, electron-rich aromatic system.

Combined Electronic Effects : The powerful +R effect of the methoxy group and the weaker +I effect of the methyl group are additive, making the benzene ring of this compound significantly more nucleophilic than that of unsubstituted indoline. This high electron density facilitates reactions such as electrophilic aromatic substitution. The directing effects of the two groups are reinforcing in some ways and conflicting in others. The 4-methoxy group strongly directs ortho (C5) and para (C7). The 5-methyl group directs ortho (C4, C6).

The C4 and C5 positions are blocked by the substituents themselves.

The strongest activation is therefore directed toward C7 (para to the powerful methoxy director) and C6 (ortho to the methyl director). The activation from the methoxy group is electronically dominant, making C7 the most probable site for electrophilic attack.

Steric Effects on Molecular Interactions : Steric hindrance is an effect caused by the size of substituents. In this compound, the adjacent placement of the methoxy and methyl groups creates a sterically crowded region around the C4-C5 bond. This local bulk can influence the preferred conformation of the methoxy group, potentially affecting the degree of orbital overlap with the aromatic ring, although this effect is generally minor. More significantly, this steric crowding shields the C4 and C5 positions, making direct chemical interaction at these sites unlikely. Any reactant approaching the ring will be sterically directed towards the less hindered C6 and C7 positions.

| Substituent | Position | Electronic Effect | Steric Effect | Primary Influence on Reactivity |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C4 | Strongly activating (+R > -I) | Moderate bulk | Dramatically increases ring nucleophilicity; directs electrophiles to C7. |

| Methyl (-CH₃) | C5 | Weakly activating (+I) | Moderate bulk | Slightly increases ring nucleophilicity; blocks the C5 position. |

Correlating Structural Modifications with Chemical Behavior

By understanding the individual and combined effects of the methoxy and methyl groups, one can predict how further structural modifications would alter the chemical behavior of the this compound scaffold.

Positional Isomerization : Moving the methyl group to the C6 position (creating 4-Methoxy-6-methylindoline) would significantly change the chemical behavior. In this isomer, the C5 position would be unblocked and would become a highly activated site for electrophilic substitution, being ortho to the methoxy group and ortho to the methyl group. The C7 position would remain activated (para to the methoxy group), leading to potential mixtures of C5 and C7 substituted products.

These correlations demonstrate that the chemical behavior of substituted indolines is a finely tuned property directly linked to the electronic nature, steric size, and position of its functional groups.

| Structural Modification | Key Change in Properties | Predicted Impact on Chemical Behavior |

|---|---|---|

| Replace 4-OCH₃ with 4-OH | Introduction of an acidic proton; similar electronic activation. | Similar reactivity in electrophilic substitution; new acid-base reactivity. |

| Replace 5-CH₃ with 5-Cl | Switch from electron-donating to deactivating group. | Decreased rate of electrophilic substitution; altered regioselectivity. |

| Move 5-CH₃ to 6-CH₃ | Altered steric environment and directing effects. | Shifts primary site of electrophilic attack from C7 to a mixture of C5 and C7. |

| Aromatization (Indoline to Indole) | Creation of a fully aromatic pyrrole ring. | Enables characteristic indole reactions (e.g., substitution at C3); alters overall ring electronics. |

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient, environmentally benign, and economically viable methods for constructing the 4-Methoxy-5-methylindoline core is a primary objective for future research. While classical methods like the Fischer and Gassman syntheses have been foundational, they often require harsh conditions or have limitations in substrate scope. The future lies in developing novel synthetic pathways that align with the principles of green chemistry.

Key research directions include:

Photocatalysis and Electrosynthesis: Recent advancements in using visible light and electricity as traceless reagents offer promising avenues. Photocatalyzed and electrochemical methods can enable intramolecular C(sp²)–H amination reactions under mild, metal-free conditions, reducing reliance on heavy metal catalysts and harsh oxidants. organic-chemistry.org

Catalysis with Earth-Abundant Metals: While palladium catalysis has been instrumental in forming C-N bonds for indoline (B122111) synthesis, a shift towards more sustainable and cost-effective metals like copper, nickel, or iron is anticipated. organic-chemistry.orgnih.gov Research into developing robust catalytic systems based on these metals for the intramolecular cyclization leading to this compound would be a significant step forward.

Utilization of Renewable Feedstocks: Exploring synthetic routes that begin from renewable resources, such as lignin-derived aromatic platform chemicals, presents a long-term sustainability goal. nih.gov Developing pathways to convert bio-based precursors into the specific substituted aniline (B41778) required for this compound synthesis would contribute to a greener chemical industry.

Flow Chemistry: The application of continuous flow technology can enhance the safety, efficiency, and scalability of synthetic routes. For multi-step syntheses or reactions involving hazardous intermediates, flow chemistry offers precise control over reaction parameters, potentially leading to higher yields and purity for this compound.

Exploration of Advanced Derivatization Strategies

To fully explore the chemical space around this compound and generate analogues for various applications, particularly in materials science and drug discovery, the development of advanced and site-selective derivatization techniques is crucial. Future research will likely focus on late-stage functionalization, which allows for the modification of the complex indoline core in the final steps of a synthetic sequence.

Promising areas for exploration include:

Site-Selective C–H Functionalization: Transition-metal-catalyzed C–H activation has emerged as a powerful tool for directly installing functional groups onto aromatic and heterocyclic rings, bypassing the need for pre-functionalized substrates. rsc.orgnih.gov Research efforts could be directed at developing directing-group strategies or exploiting the inherent reactivity of the this compound scaffold to achieve selective functionalization at the C2, C3, C6, or C7 positions. nih.govacs.org For instance, the development of removable directing groups could facilitate arylation, olefination, or alkylation at specific sites on the benzene (B151609) ring. nih.govacs.org

Dearomatization Reactions: Catalytic asymmetric dearomatization of the corresponding indole (B1671886) (4-methoxy-5-methylindole) could provide enantiomerically enriched 2,3-disubstituted indolines. researchgate.net This strategy allows for the creation of complex three-dimensional structures with multiple stereogenic centers, which is of significant interest in medicinal chemistry.

Photoredox Catalysis for Functionalization: Visible-light-mediated photoredox catalysis can be employed for late-stage modifications, such as C-H amidation, under exceptionally mild conditions. nih.gov Applying these methods to the this compound core could provide access to novel amide derivatives that would be difficult to synthesize via traditional methods.

Domino and Cascade Reactions: Designing multi-component or domino reactions that simultaneously construct and functionalize the indoline ring in a single pot would be highly efficient. mdpi.com Such strategies improve atom economy and reduce the number of synthetic steps and purification procedures required to generate a library of diverse derivatives.

| Derivatization Strategy | Target Position(s) | Potential Reaction | Catalyst/Reagent Type |

| C–H Activation | C2, C3, C6, C7 | Arylation, Alkenylation, Alkylation | Transition Metals (Pd, Rh, Ir) |

| Asymmetric Dearomatization | C2, C3 | Di-arylation | Palladium with Chiral Ligand |

| Photoredox Functionalization | C2 | Amidation | Organic Dye Photocatalyst |

| Domino Reactions | Multiple | Spirocyclization | Chiral Copper Complexes |

Application of Machine Learning in Computational Chemistry for Indoline Systems

The integration of artificial intelligence (AI) and machine learning (ML) with computational chemistry is set to revolutionize how research on molecules like this compound is conducted. nih.govarxiv.org These in silico tools can accelerate discovery, optimize processes, and provide predictive insights, thereby reducing the time and cost associated with laboratory experimentation. iscientific.orgpreprints.org

Future applications in this domain include:

Retrosynthesis and Reaction Prediction: AI-powered platforms can predict novel and efficient synthetic routes to this compound and its derivatives. microsoft.comnih.gov By training on vast databases of known chemical reactions, these tools can suggest disconnections and reaction conditions that a human chemist might overlook, including identifying rare but strategic reaction classes. microsoft.com

Prediction of Physicochemical and Pharmacokinetic Properties: For potential pharmaceutical applications, ML models can predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for virtual derivatives of this compound. nih.govindexcopernicus.com This allows for the early-stage filtering of compounds with unfavorable profiles, prioritizing synthetic efforts on candidates with a higher likelihood of success. indexcopernicus.com

Quantum Mechanics (QM)-Informed ML: Combining the accuracy of QM calculations with the speed of ML can create powerful predictive models. nih.gov For instance, ML models trained on DFT-calculated data can rapidly predict spectral properties, reaction barriers, and molecular geometries for a large set of indoline derivatives, facilitating high-throughput virtual screening.

Generative Models for Novel Scaffolds: Generative AI models can design novel indoline derivatives with desired properties. By defining specific endpoints (e.g., high binding affinity to a biological target, specific electronic properties), these models can generate new molecular structures based on the this compound core for further computational and experimental evaluation.

| AI/ML Application | Objective | Input Data | Predicted Output |

| Retrosynthesis Planning | Discover efficient synthetic routes | Target molecule structure | Precursor molecules & reactions |

| ADMET Prediction | Assess drug-likeness | Molecular structure | Solubility, Permeability, Toxicity |

| Reaction Optimization | Find optimal reaction conditions | Reactants, reagents, conditions | Predicted yield and selectivity |

| Generative Design | Create novel molecules | Desired property profiles | New chemical structures |

Expanding Mechanistic Understanding for Complex Transformations

A deeper, fundamental understanding of the reaction mechanisms involved in the synthesis and functionalization of indoline systems is essential for rational reaction design and optimization. While many synthetic protocols are effective, the underlying pathways, transition states, and factors controlling selectivity are often not fully elucidated. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for achieving this mechanistic clarity. nih.govmdpi.com

Key areas for future mechanistic investigation are:

Elucidating Cycloaddition Pathways: Reactions such as [4+2] or [8+2] cycloadditions used to construct the indoline or related fused systems can proceed through concerted or stepwise mechanisms. researchgate.netpku.edu.cn DFT studies can map the potential energy surfaces for these reactions, identify key intermediates and transition states, and explain the origins of observed regio- and stereoselectivity. pku.edu.cn

Understanding C–H Activation Mechanisms: For transition-metal-catalyzed C–H functionalization reactions, a detailed mechanistic picture is vital. Computational studies can clarify the role of the catalyst, the directing group, and the ligands in facilitating the C–H bond cleavage and C-C or C-X bond formation steps. researchgate.net This understanding can guide the design of more efficient and selective catalysts.

Investigating Photoredox Cycles: For photocatalytic reactions, computational modeling can help to understand the single-electron transfer (SET) pathways, the nature of the excited-state catalyst, and the radical intermediates involved. nih.gov Validating these computational findings with experimental techniques like cyclic voltammetry and fluorescence quenching studies provides a comprehensive mechanistic picture. acs.org

Predicting Regioselectivity: In cases where multiple reaction pathways are possible, such as in the functionalization of the indoline core, DFT calculations can predict the energetic favorability of each path. researchgate.net This predictive capability is crucial for designing substrates and reaction conditions that favor the formation of a single, desired product isomer, which is a significant challenge in the synthesis of polysubstituted indolines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining high-purity 4-Methoxy-5-methylindoline, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with indoline derivatives (e.g., 5-methylindoline) and employ methoxylation via nucleophilic substitution or palladium-catalyzed coupling. Use anhydrous conditions and inert atmospheres to minimize side reactions .

- Step 2 : Optimize temperature (e.g., 60–80°C for methoxylation) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (¹H/¹³C) and mass spectrometry. Reference spectral databases (e.g., NIST) for validation .

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- FTIR : Identify methoxy (C-O stretch ~1250 cm⁻¹) and indoline ring vibrations (C=C ~1600 cm⁻¹). Compare with published spectra for similar indoline derivatives .

- NMR : Use ¹H NMR to confirm methyl group integration (δ 1.2–1.5 ppm) and methoxy proton singlet (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- HPLC-ECD : Adapt methods from 5-methoxyindole analysis (e.g., C18 column, pH 3.0 mobile phase) for detecting trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer :

- Variable Control : Standardize catalysts (e.g., Pd(OAc)₂ vs. CuI), solvent purity, and reaction time. Use Design of Experiments (DoE) to identify critical factors .

- Statistical Analysis : Apply ANOVA to compare yields under varying conditions. Calculate confidence intervals to assess reproducibility .

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., demethylated by-products) and adjust protecting groups (e.g., Boc) to suppress side reactions .

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Analog Design : Synthesize derivatives (e.g., halogen substitutions at C4/C5) and assess bioactivity (e.g., receptor binding assays). Use QSAR models to predict electronic effects of substituents .

- Biological Testing : Conduct in vitro assays (e.g., enzyme inhibition) with positive/negative controls. Report IC₅₀ values with standard deviations (n ≥ 3 replicates) .

- Data Interpretation : Cross-reference with computational docking (AutoDock Vina) to correlate SAR with steric/electronic interactions at target sites .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (BDEs) for methoxy and methyl groups. Use Gaussian09 with B3LYP/6-31G(d) basis set to simulate degradation pathways .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to predict hydrolysis rates. Validate with experimental kinetic studies (UV-Vis monitoring) .

- pKa Prediction : Apply ChemAxon or ACD/Labs software to estimate protonation states, guiding stability tests in buffered solutions .

Data Analysis and Experimental Design

Q. What experimental designs are robust for evaluating the photostability of this compound in pharmaceutical formulations?

- Methodological Answer :

- Accelerated Testing : Expose samples to UV light (λ = 254 nm) and measure degradation via HPLC at timed intervals. Include dark controls to isolate photolytic effects .

- Degradation Kinetics : Fit data to first-order or zero-order models. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

- Mass Balance : Quantify degradation products (e.g., quinone imines) and assess toxicity via in silico tools (e.g., ProTox-II) .

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain bioavailability differences .

- Dose-Response Calibration : Use allometric scaling to adjust in vitro concentrations for in vivo models (e.g., mg/kg vs. μM). Validate with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay type, cell lines). Apply Higgins’ I² statistic to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.